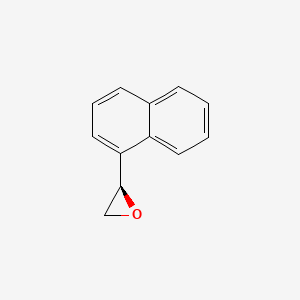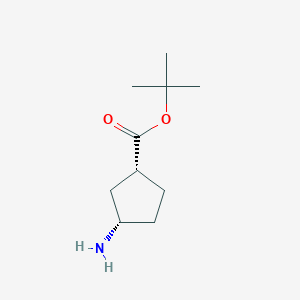
7-bromo-5-methoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-methoxy-1H-indole-2-carboxylic acid, also known as BIM-2, is a compound belonging to the class of carboxylic acids. It is a derivative of indole and has been used in various scientific research applications. BIM-2 has a wide range of potential applications, from drug synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has a wide range of potential applications in scientific research. It has been used in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of fluorescent probes for imaging biological systems. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been used in the synthesis of polymers for drug delivery and in studies of the interaction between proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid is still not fully understood. However, it is believed to be involved in the regulation of various biological processes. It is believed to be involved in the regulation of gene expression, cell proliferation, and apoptosis. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been found to have anti-oxidant and anti-microbial properties. Furthermore, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to reduce the activity of enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 7-bromo-5-methoxy-1H-indole-2-carboxylic acid in lab experiments. It is not water-soluble and must be dissolved in a solvent such as acetonitrile or dimethyl sulfoxide. Additionally, it is not very soluble in organic solvents and must be used in relatively small amounts.
Zukünftige Richtungen
There are several potential future directions for the use of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new imaging probes for biological systems. Furthermore, it could be used in the development of new polymers for drug delivery. Finally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid could be used in the study of protein-nucleic acid interactions and in the development of new treatments for diseases such as cancer and inflammation.
Synthesemethoden
7-bromo-5-methoxy-1H-indole-2-carboxylic acid can be synthesized through a variety of methods. One efficient method involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid and bromine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide and can be completed in several hours at room temperature. After the reaction is complete, the product is isolated and purified using column chromatography.
Eigenschaften
IUPAC Name |
7-bromo-5-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUBKBUXIGJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

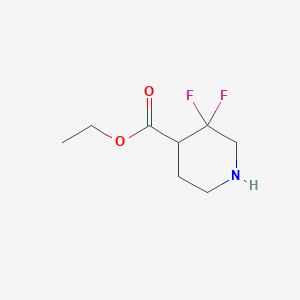
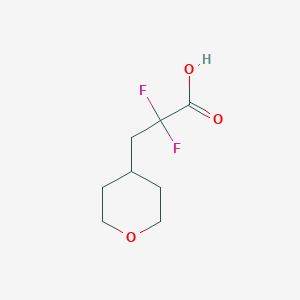
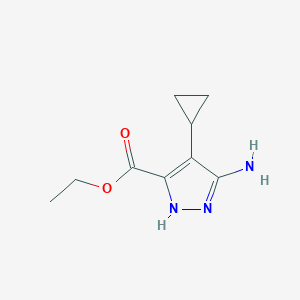
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
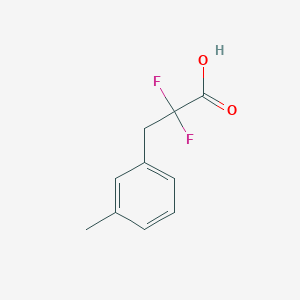
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)


![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


